molecular formula C18H18N2S2 B1142485 cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene CAS No. 115755-82-3

cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene

Cat. No.: B1142485
CAS No.: 115755-82-3
M. Wt: 326.48
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Description

cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene: is a photochromic compound known for its ability to change color upon exposure to light. This compound is characterized by its unique structure, which includes two cyano groups and two thienyl groups with trimethyl substitutions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene typically involves the reaction of 2,4,5-trimethyl-3-thienylacetonitrile with a suitable reagent to form the desired product. The reaction conditions often include the use of solvents such as methanol and specific catalysts to facilitate the reaction .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the compound is commercially available and produced by chemical companies specializing in fine chemicals. The production process likely involves scaling up the laboratory synthesis methods with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions: cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene has several scientific research applications:

Mechanism of Action

The primary mechanism of action for cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene involves photoisomerization. When exposed to light, the compound undergoes a cyclization reaction, leading to a change in its molecular structure. This structural change alters the compound’s optical properties, making it useful in various photoresponsive applications .

Comparison with Similar Compounds

    1,2-Bis(2,4,5-trimethyl-3-thienyl)ethene: Similar structure but lacks the cyano groups.

    2,4,5-Trimethyl-3-thienylacetonitrile: A precursor in the synthesis of the target compound.

Uniqueness: cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene is unique due to its combination of cyano and thienyl groups, which confer distinct photochromic properties. This makes it particularly valuable in applications requiring precise control of light-induced changes .

Properties

IUPAC Name

(Z)-2,3-bis(2,4,5-trimethylthiophen-3-yl)but-2-enedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2S2/c1-9-11(3)21-13(5)17(9)15(7-19)16(8-20)18-10(2)12(4)22-14(18)6/h1-6H3/b16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYNDKKQQUZPETC-NXVVXOECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=C(C#N)C2=C(SC(=C2C)C)C)C#N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=C1/C(=C(/C#N)\C2=C(SC(=C2C)C)C)/C#N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112440-46-7
Record name cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene
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